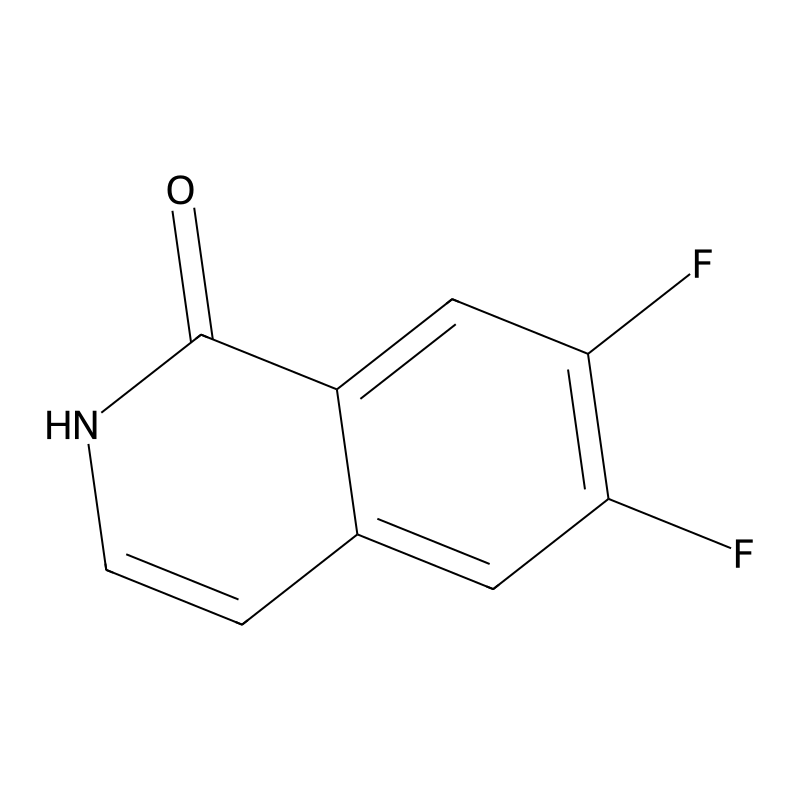6,7-Difluoroisoquinolin-1(2H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6,7-Difluoroisoquinolin-1(2H)-one is a fluorinated derivative of isoquinolin-1(2H)-one, characterized by the presence of two fluorine atoms at the 6 and 7 positions of the isoquinoline framework. This compound possesses a molecular formula of and a molecular weight of approximately 192.15 g/mol. The structural uniqueness of 6,7-difluoroisoquinolin-1(2H)-one contributes to its potential applications in medicinal chemistry and organic synthesis, particularly due to the influence of fluorine substituents on biological activity and chemical reactivity.
- Nucleophilic Substitution: The fluorine atoms can act as leaving groups, allowing nucleophiles to attack the carbon atoms adjacent to the fluorine.
- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine substituents may direct electrophiles to ortho or para positions relative to the nitrogen atom in the isoquinoline ring.
- Reduction Reactions: The compound may undergo reduction to yield corresponding amines or other derivatives.
Research indicates that compounds structurally similar to 6,7-difluoroisoquinolin-1(2H)-one exhibit diverse biological activities. Specifically, some studies suggest potential interactions with various biological targets, including receptors involved in inflammation and cancer pathways. The presence of fluorine can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to non-fluorinated analogs .
Several synthetic routes have been developed for the preparation of 6,7-difluoroisoquinolin-1(2H)-one:
- Fluorination Reactions: Direct fluorination methods using reagents such as Selectfluor or N-fluorobenzenesulfonimide can introduce fluorine atoms at the desired positions on the isoquinoline ring.
- Cyclization Reactions: Starting from appropriate precursors like substituted anilines or phenols, cyclization reactions can yield isoquinolinones with subsequent fluorination steps.
- Palladium-Catalyzed Coupling Reactions: Techniques such as Suzuki-Miyaura coupling may also be employed to synthesize substituted isoquinolinones followed by selective fluorination .
The unique properties of 6,7-difluoroisoquinolin-1(2H)-one make it a candidate for various applications:
- Pharmaceutical Development: Its potential as an antibacterial or anticancer agent is under investigation due to its structural similarity to known bioactive compounds.
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules in medicinal chemistry.
- Agricultural Chemistry: Functionalized isoquinolinones are explored for their efficacy as agrochemicals against plant pathogens .
Several compounds share structural similarities with 6,7-difluoroisoquinolin-1(2H)-one. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Isoquinolin-1(2H)-one | Basic isoquinoline structure without fluorination | Lacks enhanced lipophilicity and metabolic stability |
| 5-Fluoroisoquinolin-1(2H)-one | Fluorine at position 5 | Different biological activity profile due to single fluorine |
| 6-Fluoroisoquinolin-1(2H)-one | Fluorine at position 6 | Similar reactivity but lacks difluorination |
| 8-Fluoroisoquinolin-1(2H)-one | Fluorine at position 8 | May exhibit different pharmacological properties |
| 5,6-Difluoroisoquinolin-1(2H)-one | Fluorines at positions 5 and 6 | Enhanced activity due to multiple fluorine substituents |
Uniqueness: The presence of two fluorine atoms at both the 6 and 7 positions distinguishes 6,7-difluoroisoquinolin-1(2H)-one from its analogs by potentially enhancing its biological activity while modifying its chemical reactivity compared to other similar compounds.








